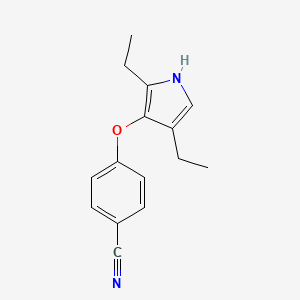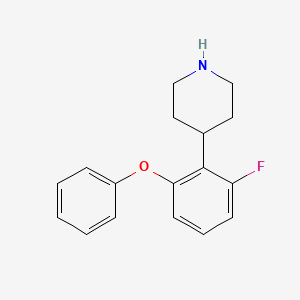
4-(4-Propoxyphenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Propoxyphenoxy)phenol is an organic compound with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . It is a phenolic compound, which means it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-(4-propoxyphenoxy)phenol can be achieved through several methods. One common method involves the reaction of phenol with sodium hydroxide and benzene . Another method involves refluxing potassium hydroxide, phenol, and toluene for dehydration to form a salt, followed by heating and pumping the material into a pipeline reactor in the presence of ultrasonic waves . Industrial production methods often involve diazotization and boiling in sulfuric acid .
Chemical Reactions Analysis
4-(4-Propoxyphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes them highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Scientific Research Applications
4-(4-Propoxyphenoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biomolecule-ligand complexes and free energy calculations.
Medicine: Phenolic compounds, including this compound, have shown antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-propoxyphenoxy)phenol involves its interaction with various molecular targets and pathways. Phenolic compounds are known for their free radical scavenging and metal chelating properties . They exert their effects by regulating cell signaling pathways and gene expression, including the activation of antioxidant response elements and inhibition of pro-inflammatory pathways .
Comparison with Similar Compounds
4-(4-Propoxyphenoxy)phenol can be compared with other similar phenolic compounds such as:
4-Phenoxyphenol: This compound has a similar structure but with a phenoxy group instead of a propoxy group.
4-Propoxyphenol: This compound has a propoxy group attached directly to the phenol ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
4-(4-propoxyphenoxy)phenol |
InChI |
InChI=1S/C15H16O3/c1-2-11-17-13-7-9-15(10-8-13)18-14-5-3-12(16)4-6-14/h3-10,16H,2,11H2,1H3 |
InChI Key |
FNAGBMSBTIDLJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10843295.png)













